
2-Chloro-6-iodoquinoxaline
Descripción general
Descripción
2-Chloro-6-iodoquinoxaline is a chemical compound belonging to the quinoxaline family. It is characterized by the presence of chlorine and iodine atoms at specific positions within its quinoxaline ring. Quinoxalines are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis .
Synthesis Analysis
The regioselective synthesis of 2-Chloro-6-iodoquinoxaline involves electrophilic substitution reactions. Specifically, 2(1H)-quinoxalinone reacts with chloride and iodide ions in 95% sulfuric acid, resulting in exclusive substitution at the 6-position . This synthetic route ensures the targeted introduction of chlorine and iodine atoms into the quinoxaline scaffold.
Chemical Reactions Analysis
2-Chloro-6-iodoquinoxaline can participate in various chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and metal-catalyzed transformations. Researchers have explored its utility as a building block for the synthesis of more complex quinoxaline derivatives with diverse functionalities .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that derivatives of 2-Chloro-6-iodoquinoxaline, such as 2-Chloro-3-methylquinoxaline, have been explored for their antimicrobial properties. A study focused on synthesizing new compounds expected to possess optimized antimicrobial activity by modifying the quinoxaline nucleus. This includes attaching ether linkages and synthesizing new Schiff bases containing quinoxaline moieties. These synthesized compounds exhibited promising antimicrobial activities, highlighting the potential of 2-Chloro-6-iodoquinoxaline derivatives in this field (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).
Chemical Synthesis and Transformations
The lithiation of 2-Chloro-6-iodoquinoxaline and its derivatives has been studied for chemical synthesis purposes. For example, the lithiation of 2-chloroquinoxaline resulted in the formation of lithio derivatives, which were then reacted with various carbonyl compounds and iodine, achieving yields over 50%. This indicates the reactivity and potential utility of 2-Chloro-6-iodoquinoxaline in chemical synthesis (Turck, Plé, Tallon, & Quéguiner, 1993).
Application in Dyes and Pigments
In the field of dyes and pigments, 2-Chloro-6-iodoquinoxaline derivatives have been used as fluorescent whiteners for polyester fibers. For instance, 6-Acetamido-2-substituted quinoxaline derivatives, synthesized from 6-nitro-2-chloroquinoxaline, were evaluated as disperse dyes and fluorescent whiteners, showing effective results (Rangnekar & Tagdiwala, 1986).
Catalysis in Organic Synthesis
2-Chloro-6-iodoquinoxaline has been used in the catalysis of organic synthesis reactions. For example, the synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines was catalyzed by PdCl2 in water, showcasing the use of 2-chloro-3-propargylaminoquinoxaline derivatives in facilitating these reactions (Bakherad, Keivanloo, & Samangooei, 2012).
Propiedades
IUPAC Name |
2-chloro-6-iodoquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPGAPUQIAKHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531110 | |
| Record name | 2-Chloro-6-iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90703-59-6 | |
| Record name | 2-Chloro-6-iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



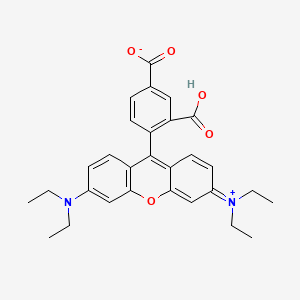
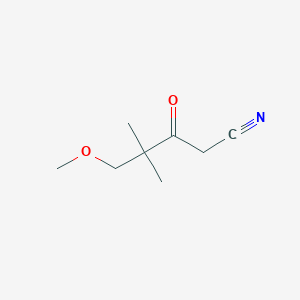


![Bis[4-(trifluoromethyl)phenyl] sulfide](/img/structure/B3058565.png)

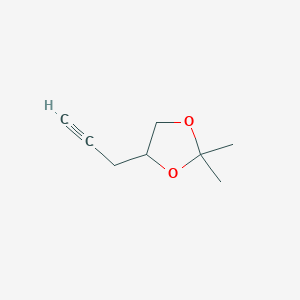
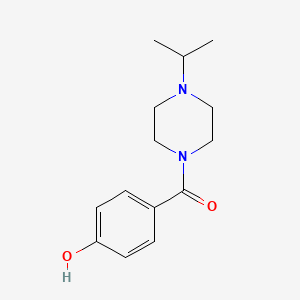
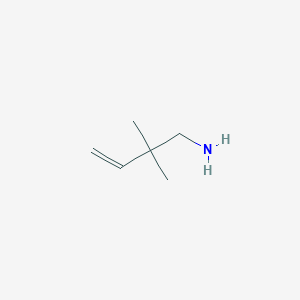
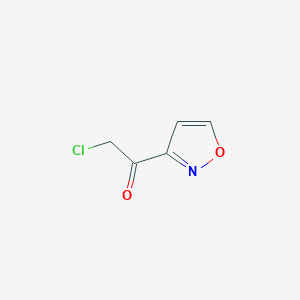

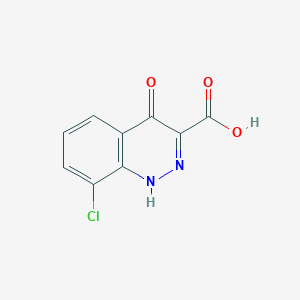
![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)
